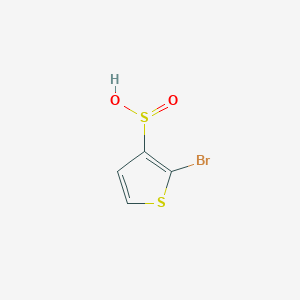
1,2-Di(1,3-dioxan-2-yl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(1,3-dioxan-2-yl)ethane is an organic compound that belongs to the class of 1,3-dioxanes These compounds are characterized by their six-membered ring structure containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di(1,3-dioxan-2-yl)ethane can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the implementation of continuous flow reactors can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di(1,3-dioxan-2-yl)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4, OsO4, and CrO3.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., RMgX) . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,2-Di(1,3-dioxan-2-yl)ethane has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,2-Di(1,3-dioxan-2-yl)ethane exerts its effects involves its ability to form stable cyclic structures. These structures can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways . The presence of oxygen atoms in the ring structure allows for hydrogen bonding and other interactions that enhance its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
1,2-Di(1,3-dioxan-2-yl)ethane can be compared with other similar compounds, such as:
1,3-Dioxolanes: These compounds have a five-membered ring structure and are less stable than 1,3-dioxanes.
Dimethoxyethane: This compound is a linear ether and is used as a solvent in various chemical reactions.
1,2-Dioxolanes: These compounds are also cyclic ethers but have different reactivity and stability profiles compared to 1,3-dioxanes.
The uniqueness of this compound lies in its six-membered ring structure, which provides greater stability and versatility in chemical reactions compared to its five-membered counterparts .
Eigenschaften
Molekularformel |
C10H18O4 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-[2-(1,3-dioxan-2-yl)ethyl]-1,3-dioxane |
InChI |
InChI=1S/C10H18O4/c1-5-11-9(12-6-1)3-4-10-13-7-2-8-14-10/h9-10H,1-8H2 |
InChI-Schlüssel |
NIECWKGAMZJJIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)CCC2OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-9,9-dimethyl-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12960548.png)
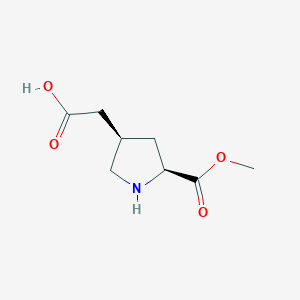
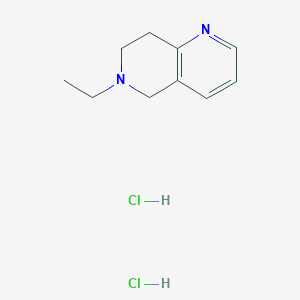

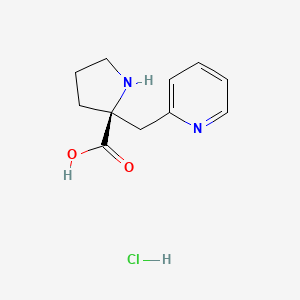
![9-Chloro-5H-benzo[b]carbazole](/img/structure/B12960575.png)
![Perchlorothieno[3,2-d]pyrimidine](/img/structure/B12960583.png)
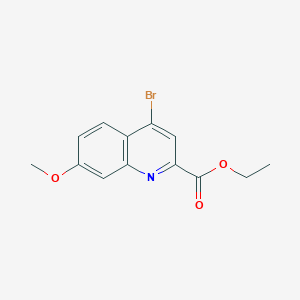
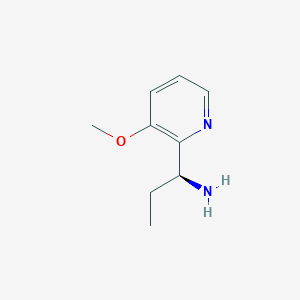
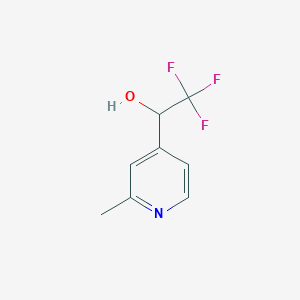
![tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960615.png)

![(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene](/img/structure/B12960623.png)
